3-(Indol-3-YL) lactate

Beschreibung

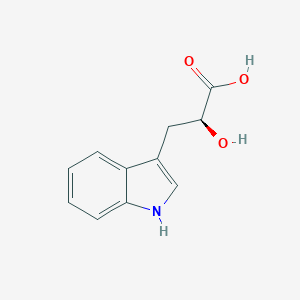

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-hydroxy-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGILAAMKEQUXLS-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314125 | |

| Record name | L-Indole-3-lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indolelactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

17 mg/mL | |

| Record name | Indolelactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7417-65-4 | |

| Record name | L-Indole-3-lactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7417-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-lactic acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007417654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Indole-3-lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOLE-3-LACTIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ9KH2U67F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indolelactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of 3 Indol 3 Yl Lactate

Precursor Molecules and Metabolic Intermediates in Biosynthesis

The primary precursor for the biosynthesis of 3-(Indol-3-YL) lactate (B86563) is the amino acid L-tryptophan . mdpi.com This essential amino acid serves as the foundational molecule from which a variety of indole (B1671886) derivatives are produced through microbial metabolism. mdpi.com A key metabolic intermediate in the primary pathway leading to 3-(Indol-3-YL) lactate is indole-3-pyruvic acid . The conversion of tryptophan to indole-3-pyruvic acid is a critical initial step in this biosynthetic route.

Enzymatic Transformations and Catalytic Mechanisms in Biosynthesis

The synthesis of this compound from tryptophan is a multi-step process catalyzed by specific microbial enzymes. The initial conversion of L-tryptophan to indole-3-pyruvic acid is facilitated by an amino acid transaminase . Following this transamination step, indole-3-pyruvic acid is then reduced to form this compound. This reduction is catalyzed by the enzyme aromatic lactate dehydrogenase . This enzymatic pathway represents the principal mechanism for the production of this compound by various microorganisms.

Microbial Contributions to this compound Production

The production of this compound is significantly attributed to the metabolic activities of the gut microbiota. mdpi.com

Gut Microbiome-Derived this compound

A substantial body of research highlights the role of the gut microbiome in metabolizing dietary tryptophan into various indole derivatives, including this compound. mdpi.com Several species of gut bacteria are known to produce this compound. Notably, strains of Bifidobacterium, particularly those commonly found in the intestines of human infants such as Bifidobacterium longum subsp. longum, Bifidobacterium longum subsp. infantis, Bifidobacterium breve, and Bifidobacterium bifidum, have been shown to produce high levels of this compound. nih.gov In fact, for some bifidobacteria, this compound is the only tryptophan metabolite detected in their culture supernatants. nih.gov Other bacteria, such as Clostridium sporogenes, have also been identified as producers of urinary indole-3-lactate. The production of this compound by these commensal bacteria underscores its importance as a mediator in host-microbial interactions. nih.gov

Microbial Enzymes Involved in Indole Derivative Metabolism

The enzymatic machinery of the gut microbiota is crucial for the conversion of tryptophan to this compound and other indole derivatives. As mentioned, aromatic amino acid aminotransferases and aromatic lactate dehydrogenases are key enzymes in this process. The presence and activity of these enzymes within the gut microbiome directly influence the concentration of this compound in the gut environment. The correlation between the presence of specific microbial enzymes and the concentration of fecal indole-3-lactate has been noted in research, highlighting the importance of the gut microbiota's "enzymatic landscape" in metabolizing amino acids. researchgate.net

Mammalian Metabolic Fate and Degradation Pathways

Once produced by the gut microbiota, this compound can be absorbed into the host's circulation and is found in human plasma, serum, and urine. This indicates its systemic distribution and eventual clearance from the body.

In Vivo Catabolism of this compound

While the biosynthesis of this compound by microorganisms is well-documented, its specific catabolic pathways within mammalian systems are less clearly defined. It is recognized as a tryptophan metabolite that is ultimately excreted in the urine. nih.gov The presence of this compound in urine suggests that it undergoes metabolic processing and clearance by the host. However, the precise enzymatic reactions and intermediate metabolites involved in its degradation in mammals are an area of ongoing investigation. Its role as a signaling molecule, interacting with host receptors such as the aryl hydrocarbon receptor (AhR), appears to be a more extensively studied aspect of its metabolic fate. mdpi.comnih.gov This interaction can trigger downstream signaling pathways, influencing host physiology. mdpi.comnih.gov The balance between its production by the gut microbiota, its absorption, and its subsequent metabolism and excretion by the host determines its circulating levels and biological activity.

Identification of Downstream Metabolites

The direct downstream metabolic fate of this compound is not as clearly defined as its biosynthesis. In some organisms, such as tomato plants, the conversion of ILA back to tryptophan has been observed, suggesting the pathway can be reversible. nih.gov

The primary mechanism of action for many of ILA's biological effects appears to be through its role as a signaling molecule, particularly as a ligand for the aryl hydrocarbon receptor (AhR). nih.govtandfonline.comnih.gov Activation of AhR by ILA can trigger a cascade of downstream cellular events, including the modulation of immune responses and gene expression, rather than ILA itself being converted into a series of subsequent metabolites. nih.govnih.gov Some research also points to the activation of the Nrf2 pathway as a downstream effect of ILA signaling. nih.gov

Table 2: Known and Proposed Metabolic Fates of this compound

| Metabolite/Pathway | Relationship to this compound | Evidence |

|---|---|---|

| Tryptophan | Reversible conversion | Observed in tomato plants. nih.gov |

| Indole-3-acetate (B1200044) (IAA) | Indirectly influences levels (decreases) | Observed in animal models upon ILA supplementation. youtube.com |

| Aryl Hydrocarbon Receptor (AhR) Activation | Signaling target | ILA acts as a ligand, initiating downstream signaling. nih.govtandfonline.com |

| Nrf2 Pathway Activation | Signaling target | Downstream effect of ILA-mediated signaling. nih.gov |

Regulatory Mechanisms of Biosynthetic and Metabolic Enzymes

The production of this compound is controlled by the regulation of its biosynthetic enzymes, primarily aromatic aminotransferase and aromatic lactate dehydrogenase. The regulation of these enzymes can occur at multiple levels, including substrate availability, allosteric control, and transcriptional regulation.

Substrate-Level Regulation: The activity of lactate dehydrogenase (LDH) is influenced by the concentrations of its substrates, pyruvate (B1213749) (or in this case, indole-3-pyruvate) and NADH. wikipedia.orgnih.gov An increase in the availability of these substrates, resulting from active upstream metabolic pathways like glycolysis and tryptophan catabolism, will typically increase the rate of the enzymatic reaction. wikipedia.org

Allosteric Regulation: In many bacteria, the activity of lactate dehydrogenase is allosterically regulated. A key allosteric activator for LDH in several lactic acid bacteria is fructose-1,6-bisphosphate (FBP), an intermediate of the glycolysis pathway. researchgate.net When FBP binds to a regulatory site on the enzyme, it induces a conformational change that increases the enzyme's catalytic activity. This mechanism links the rate of lactate production to the rate of glucose metabolism. High concentrations of ATP, on the other hand, can act as an inhibitor in a classic example of feedback inhibition, signaling that the cell has sufficient energy. youtube.comyoutube.com

Transcriptional Regulation: The expression of the genes encoding the enzymes involved in the biosynthesis of aromatic amino acids and their derivatives is often tightly controlled at the genetic level. In many bacteria, these genes are organized into operons, allowing for coordinated expression. nih.govasm.org The regulation can be complex and may involve repressors or activators that respond to the levels of tryptophan or other related metabolites. For example, in some Gram-positive bacteria, the regulation of aromatic amino acid biosynthesis pathways involves T-box leaders, which are riboswitches that control gene expression in response to the availability of specific amino acids. nih.gov

Feedback inhibition is a common regulatory mechanism where the end product of a metabolic pathway inhibits an enzyme early in the pathway. youtube.com While specific studies on feedback inhibition of the ILA pathway are limited, it is a plausible mechanism where high concentrations of this compound could inhibit the activity of the initial enzyme, aromatic aminotransferase, to prevent wasteful overproduction. youtube.comyoutube.com

Molecular Mechanisms of Action and Receptor Interactions of 3 Indol 3 Yl Lactate

Aryl Hydrocarbon Receptor (AHR) Activation by 3-(Indol-3-YL) lactate (B86563)

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in regulating responses to environmental chemicals and endogenous signals. nih.govmdpi.com In its inactive state, AHR resides in the cytoplasm, bound to a complex of chaperone proteins including Heat Shock Protein 90 (HSP90), AHR-interacting protein (AIP), and p23. nih.govresearchgate.net The binding of a ligand, such as 3-(Indol-3-YL) lactate, initiates a cascade of events leading to the modulation of gene expression. researchgate.netnih.gov

This compound is considered a low-affinity agonist for the Aryl Hydrocarbon Receptor. mdpi.commdpi.com Studies characterizing the binding of various microbial intestinal catabolites of tryptophan (MICTs) have provided insights into their relative potencies. While high-affinity ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) bind to AHR with dissociation constants in the nanomolar range, endogenous and microbial metabolites typically exhibit lower affinities. tandfonline.complos.org

A comprehensive study classified several tryptophan metabolites based on their ability to bind to the murine AHR. In this research, this compound did not show significant displacement of a radiolabeled ligand, suggesting very low binding affinity in that specific assay, whereas other metabolites like indole-3-pyruvate and indole-3-acetamide (B105759) were identified as low-affinity ligands. mdpi.com Another study categorized it among the MICTs with no or low efficacy in activating AHR in a reporter gene assay. mdpi.com Despite its low affinity, the physiological concentrations of this compound in the gut can be sufficient to engage and activate the AHR signaling pathway. nih.govnih.gov

Transcriptional Regulation and Downstream Gene Expression Modulation

Non-Receptor Mediated Cellular Effects

While this compound, also known as indole-3-lactic acid (ILA), is recognized for its interactions with the Aryl Hydrocarbon Receptor (AHR), it also elicits a range of cellular effects that are not mediated by specific receptor binding. These non-receptor-mediated actions often involve direct influences on metabolic pathways and other intracellular processes.

One of the key non-receptor mediated effects of ILA is the modulation of cellular metabolism, particularly glycolysis. In the context of colorectal cancer (CRC), research has demonstrated that ILA can suppress tumor progression by directly impacting the metabolic state of cancer cells. tandfonline.com Specifically, ILA has been shown to inhibit the expression of hexokinase 2 (HK2), a critical enzyme in the glycolytic pathway. tandfonline.com This inhibition leads to a reduction in glucose consumption, as well as decreased production of lactate and ATP in tumor cells. tandfonline.com This metabolic reprogramming away from glycolysis is a significant factor in ILA's observed anti-tumor activity. tandfonline.com

Furthermore, ILA's influence extends to the regulation of cellular redox status and inflammatory responses. Studies have indicated that ILA can modulate the expression of genes involved in these processes. For instance, in intestinal epithelial cells, ILA has been observed to contribute to the maintenance of intestinal homeostasis by influencing inflammatory pathways. pnas.org While some of these effects are AHR-dependent, the direct impact on metabolic enzymes like HK2 suggests a mechanism that can operate independently of receptor activation. tandfonline.com

The ability of ILA to directly interfere with enzymatic activity and metabolic fluxes highlights its role as a multifaceted signaling molecule. Its capacity to alter cellular energy production and inflammatory signaling through non-receptor-mediated pathways underscores the complexity of its biological functions.

Intracellular Signaling Cascades and Pathways Influenced by this compound

This compound (ILA) is a potent modulator of several key intracellular signaling cascades, thereby influencing a variety of cellular functions from immune responses to cell growth and differentiation. A primary and extensively studied pathway influenced by ILA is mediated by the Aryl Hydrocarbon Receptor (AHR) . pnas.orgnih.govnih.govacs.orgevitachem.com ILA, a tryptophan metabolite, acts as a ligand for AHR, a transcription factor that plays a crucial role in regulating gene expression. nih.govevitachem.com Upon activation by ILA, AHR translocates to the nucleus and dimerizes with the AHR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. acs.org A notable target of the AHR pathway is the cytochrome P450 family member, CYP1B1, whose expression is significantly increased following ILA stimulation. tandfonline.com

The activation of AHR by ILA triggers a cascade of downstream signaling events. One significant pathway influenced by AHR activation is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway . nih.gov The AHR-Nrf2 pathway is critical for cellular defense against oxidative stress and inflammation. nih.gov In intestinal epithelial cells, ILA has been shown to activate this pathway, contributing to the enhancement of the intestinal barrier function. nih.govacs.org

Furthermore, ILA has been demonstrated to modulate inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Hypoxia-Inducible Factor (HIF) signaling pathways . pnas.org In the context of intestinal inflammation, ILA downregulates these pathways in an AHR-dependent manner. pnas.org This leads to a decrease in the production of pro-inflammatory chemokines such as CCL2 and CCL7 in epithelial cells, which in turn reduces the accumulation of inflammatory macrophages. pnas.org Interestingly, there appears to be an interaction between the HIF/NF-κB signaling pathways and glycolysis, which is also modulated by ILA. pnas.org

In addition to its effects on immune and inflammatory responses, ILA also influences signaling pathways related to neuronal development. In PC12 cells, a model for neuronal differentiation, ILA has been found to enhance nerve growth factor (NGF)-induced neurite outgrowth. nih.govmdpi.com This effect is mediated through the Ras/Extracellular signal-regulated kinase (ERK) pathway . nih.govmdpi.com ILA treatment leads to increased phosphorylation of the TrkA receptor, as well as ERK1/2 and the cAMP response element-binding protein (CREB), key components of this signaling cascade. nih.gov

Interestingly, some of the effects of ILA appear to be independent of AHR. For instance, in colorectal cancer cells, ILA has been shown to inhibit tumor progression by directly occupying the phosphorylation sites of Signal Transducer and Activator of Transcription 3 (STAT3) . tandfonline.com This leads to a reduction in phosphorylated STAT3 (p-STAT3) levels, which in turn inhibits the expression of hexokinase 2 (HK2) and downregulates glucose metabolism in cancer cells. tandfonline.com This anti-tumor effect was found to be AHR-independent. tandfonline.com

The diverse range of intracellular signaling pathways modulated by ILA underscores its significance as a key metabolite in host-microbiota interactions and its potential as a therapeutic agent in various pathological conditions.

Table of Research Findings on this compound's Cellular Effects

| Cellular Effect | Affected Pathway/Molecule | Cell Type/Model | Observed Outcome | Reference |

|---|---|---|---|---|

| Inhibition of Tumor Progression | STAT3/HK2 | Colorectal Cancer Cells (HCT116) | Reduced p-STAT3, inhibited HK2 expression, and downregulated glycolysis. | tandfonline.com |

| Regulation of Intestinal Homeostasis | AHR/NF-κB/HIF | Intestinal Epithelial Cells | Downregulated glycolysis, NF-κB, and HIF signaling, leading to decreased CCL2/7 production. | pnas.org |

| Enhancement of Neurite Outgrowth | Ras/ERK | PC12 Cells | Increased phosphorylation of TrkA, ERK1/2, and CREB. | nih.govmdpi.com |

| Improvement of Intestinal Barrier | AHR/Nrf2 | Intestinal Epithelial Cells (HT-29) | Activated AhR and Nrf2 signaling pathways. | nih.govacs.org |

| Modulation of Immune Response | AHR | Immune Cells | Influences immune cell differentiation and cytokine synthesis. | neurologylive.com |

| Inhibition of Obesity-Related Inflammation | Chemokine signaling pathway, cytokine-cytokine receptor interaction | Human Adipose-Derived Mesenchymal Stem Cells | Suppressed secretion of pro-inflammatory cytokines. | jmb.or.kr |

Physiological and Pathophysiological Roles of 3 Indol 3 Yl Lactate

Role in Immune System Modulation

3-(Indol-3-YL) lactate (B86563) (ILA), a metabolite of tryptophan produced by gut bacteria, plays a significant role in modulating the immune system. researchgate.net Its immunomodulatory functions are primarily mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses. evitachem.commdpi.com

ILA influences the differentiation and function of various immune cells. mdpi.com It has been shown to participate in the differentiation of immune cells and the synthesis of cytokines, thereby regulating immune responses and participating in anti-inflammatory and allergic reactions. mdpi.com

Specifically, ILA has been associated with the induction of CD4+CD8αα+ double positive intraepithelial lymphocytes (DP IELs), which exhibit regulatory functions linked to tolerance to dietary antigens. nih.gov It also affects T-cell polarization, with studies showing that it can reduce the differentiation of T helper 17 (Th17) cells, a cell type implicated in autoimmune diseases. nih.gov For instance, in a mouse model of experimental autoimmune encephalitis, a high-salt diet led to reduced levels of Lactobacillus murinus and fecal indoles, including ILA, which was associated with an increase in Th17 cells. nih.gov In vitro experiments confirmed that ILA reduces Th17 polarization. nih.gov

The anti-inflammatory effects of ILA are a key aspect of its immunomodulatory role. researchgate.net It has been identified as a principal anti-inflammatory metabolite in certain contexts, such as in breastfed infants where it is produced by Bifidobacterium longum subspecies infantis. researchgate.net

The mechanisms behind its anti-inflammatory action are multifaceted:

Aryl Hydrocarbon Receptor (AhR) Activation: ILA acts as a ligand for AhR, a key regulator of immune homeostasis. evitachem.commdpi.com Activation of AhR by ILA can lead to the modulation of gene expression related to inflammation. evitachem.com

Cytokine Regulation: ILA can inhibit the production of pro-inflammatory cytokines. researchgate.net For example, it has been shown to prevent the transcription of pro-inflammatory cytokines such as IL-8 and TNFα in epithelial cells. researchgate.net

STAT1 Pathway Regulation: In immature enterocytes, ILA has been shown to have a regulatory effect on the STAT1 signaling pathway, which plays an important role in inflammation induced by IL-1β. nih.gov

Antioxidant Properties: ILA possesses antioxidant properties that help mitigate oxidative stress, a crucial factor in inflammation.

A summary of research findings on the anti-inflammatory mechanisms of ILA is presented in the table below.

| Mechanism | Key Findings | References |

| AhR Activation | ILA acts as an AhR ligand, modulating immune responses and gene expression related to inflammation. | evitachem.commdpi.com |

| Cytokine Regulation | Prevents the transcription of pro-inflammatory cytokines like IL-8 and TNFα. | researchgate.net |

| STAT1 Pathway | Regulates the STAT1 signaling pathway involved in IL-1β-induced inflammation in immature enterocytes. | nih.gov |

| Antioxidant Activity | Exhibits antioxidant properties, which are crucial for mitigating oxidative stress. |

The immunomodulatory effects of ILA can be context-dependent, varying with the specific physiological or pathological condition. nih.govnih.gov For instance, the protective effects of ILA on immature enterocytes, including its anti-inflammatory and developmental regulatory potentials, are both region-dependent and age-dependent. nih.gov

In the context of multiple sclerosis (MS), dysregulated levels of ILA have been correlated with disease progression. Preclinical studies in animal models of MS have shown that ILA supplementation can dampen neuroinflammation and promote remyelination. youtube.com Interestingly, ILA supplementation was also found to decrease circulating levels of indole-3-acetate (B1200044) (IAA), another tryptophan metabolite that, in contrast to ILA, blocks remyelination. youtube.com This suggests that the ratio of ILA to IAA may be a critical factor in the context of MS. youtube.com

Furthermore, in atopic dermatitis models, ILA has shown potential as a therapeutic agent by affecting allergy-related gene biomarkers. mdpi.com

Involvement in Metabolic Regulation

Beyond its role in the immune system, 3-(Indol-3-YL) lactate is also involved in the regulation of metabolic processes, particularly fatty acid and glucose metabolism. jmb.or.krmdpi.com

Research has indicated that ILA can influence fatty acid metabolism. jmb.or.kr In a study investigating metabolites from kimchi lactic acid bacteria, ILA was found to effectively reduce lipid accumulation in mature human adipose-derived mesenchymal stem cells. jmb.or.kr The study also observed a reduction in triglyceride, glycerol, and free fatty acid levels. jmb.or.kr

The proposed mechanisms for these effects involve the modulation of signaling proteins involved in adipogenesis and inflammation. jmb.or.kr Specifically, ILA was associated with enriched expression in the chemokine signaling pathway and cytokine-cytokine receptor interaction, which are critical pathways in regulating immune responses and inflammation often linked to obesity. jmb.or.kr

The influence of this compound on glucose homeostasis is an area of growing interest. While direct studies on ILA's role in glucose regulation are emerging, the broader context of lactate metabolism provides important insights.

Lactate is a key player in cellular metabolism and is the end product of anaerobic glycolysis. medscape.comnih.gov The conversion of pyruvate (B1213749) to lactate is a reversible reaction, and lactate can be transported to the liver and kidneys to be converted back to glucose through gluconeogenesis in what is known as the Cori cycle. medscape.com

In the context of cancer metabolism, the "Warburg effect" describes the phenomenon where cancer cells favor glycolysis and lactate production even in the presence of oxygen. nih.govresearchgate.net This altered glucose metabolism is crucial for tumor growth and proliferation. nih.gov While not directly focused on ILA, this highlights the central role of lactate metabolism in cellular energy and its potential as a therapeutic target.

Recent studies have begun to explore the direct effects of ILA on processes related to glucose metabolism. For example, in a study on preeclampsia, ILA was found to promote the proliferation, migration, and tube formation of human umbilical vein endothelial cells through the PI3K/AKT signaling pathway, a pathway also involved in glucose metabolism. nih.gov

The table below summarizes key research findings on the metabolic regulatory roles of ILA.

| Metabolic Area | Key Findings | References |

| Fatty Acid Metabolism | Reduces lipid accumulation, triglycerides, glycerol, and free fatty acids in adipocytes. Modulates signaling proteins in adipogenesis and inflammation. | jmb.or.kr |

| Glucose Homeostasis | As a lactate molecule, it is part of the broader lactate metabolism system, including the Cori cycle. In specific contexts, it can influence signaling pathways like PI3K/AKT that are also involved in glucose metabolism. | medscape.comnih.gov |

Cross-talk with Endocrine Signaling Pathways

The tryptophan metabolite, this compound (ILA), demonstrates significant interaction with endocrine signaling pathways, primarily through its role as a signaling molecule. evitachem.com A key mechanism of action is its ability to activate the aryl hydrocarbon receptor (AhR). evitachem.commdpi.comnih.gov This activation can influence cellular responses to environmental toxins and other stimuli. evitachem.com

Research has also pointed to the involvement of protein kinase A and C signal pathways in cellular processes influenced by related compounds, suggesting a complex interplay of signaling cascades. oup.com For instance, activation of protein kinase C has been shown to modulate gene expression at the level of mRNA stability. oup.com While direct evidence linking ILA to these specific kinase pathways is still emerging, the broader family of indole (B1671886) derivatives is known to participate in diverse signaling events. mdpi.com

Furthermore, metabolites derived from the gut microbiome, including indole derivatives like ILA, are recognized for their influence on hormonal signaling pathways. mdpi.com These compounds can indirectly modulate the synthesis of intestinal serotonin (B10506) and promote neuronal signaling, highlighting the intricate connection between the gut microbiome, its metabolites, and host endocrine functions. mdpi.com

Neurobiological Implications

The influence of this compound extends to the nervous system, with implications for neurotransmitter modulation, neuroprotection, and the development of neurological disorders.

Modulation of Neurotransmitter Systems

While research on the direct modulation of specific neurotransmitter systems by ILA is ongoing, it is established that gut-derived tryptophan metabolites can influence neuroactive compounds. mdpi.com For example, certain lactic acid bacteria can produce indole derivatives that indirectly affect intestinal serotonin synthesis. mdpi.com Serotonin, a crucial neurotransmitter, is involved in regulating mood, behavior, and cognitive functions. frontiersin.org The synthesis of serotonin in the central nervous system is dependent on the availability of its precursor, tryptophan, which must cross the blood-brain barrier. frontiersin.org

Neuroprotective Properties

Several studies have highlighted the neuroprotective potential of ILA and other indole derivatives. nih.govnrfhh.com These compounds have been shown to possess antioxidant and free-radical scavenging properties. nih.gov Specifically, ILA has been identified as an antioxidant. nih.gov Research indicates that indole derivatives can protect neurons from damage and degeneration. nrfhh.com

In preclinical studies, certain indole compounds have demonstrated the ability to protect cells from oxidative stress-induced death. mdpi.com For instance, in a cellular model of Alzheimer's disease, a hybrid compound containing an indole structure showed significant neuroprotection. acs.org Furthermore, some indole derivatives have been found to exhibit neuroprotective activity against glutamate-induced cytotoxicity in neuronal cells. journalgrid.com

A study on PC12 cells, a cell line used in neuroscience research, found that ILA potentiated nerve growth factor (NGF)-induced neurite outgrowth. mdpi.comnih.gov This effect was associated with the activation of the Ras/ERK pathway and was mediated by the aryl hydrocarbon receptor (AhR). mdpi.comnih.gov

Role in Neurological Disorder Pathogenesis

Dysregulation of gut microbiome-derived metabolites, including ILA, has been implicated in the pathogenesis of neurological disorders such as multiple sclerosis (MS). neurologylive.com Research has shown a significant decrease in circulating ILA levels in individuals with MS, with a more pronounced reduction in progressive forms of the disease. neurologylive.com An elevated ratio of indole-3-acetate (another tryptophan metabolite) to ILA has been associated with increased disease severity in MS. neurologylive.comyoutube.com

Preclinical studies using animal models of MS have shown that supplementation with ILA can reduce neuroinflammation and promote remyelination. neurologylive.comyoutube.com It was observed that ILA supplementation not only dampened neuroinflammation but also restored the imbalance of circulating indole metabolites by decreasing the levels of indole-3-acetate, which has been found to block remyelination. youtube.com These findings suggest that ILA may play a crucial role in the gut-brain axis communication and that its dysregulation could contribute to the neuroinflammatory processes seen in MS. neurologylive.com

Contribution to Gastrointestinal Homeostasis

This compound is a key metabolite in the intricate relationship between the gut microbiome and the host, playing a vital role in maintaining gastrointestinal health.

Interactions with the Gut Microbiome and Host Physiology

The gut microbiota metabolizes dietary tryptophan into various compounds, including ILA. nih.govfrontiersin.org Certain bacteria, such as Bifidobacterium and Lactobacillus species, are known producers of ILA. mdpi.comresearchgate.net The production of ILA can be influenced by the available growth substrate; for instance, Bifidobacterium infantis produces significantly more ILA when grown on human milk oligosaccharides compared to lactose. researchgate.net

ILA, in turn, acts as a signaling molecule that influences host physiology. evitachem.com It is a known ligand for the aryl hydrocarbon receptor (AhR), and its activation of AhR is a key mechanism through which it modulates intestinal homeostasis. mdpi.comnih.govresearchgate.net AhR activation by indole derivatives can improve intestinal barrier function and regulate the gut mucosal immune system. mdpi.comnih.gov

Studies have shown that ILA can attenuate inflammation in intestinal epithelial cells. researchgate.net This anti-inflammatory effect is mediated through the activation of the AhR and the Nrf2 pathway. researchgate.netnih.gov By activating these pathways, ILA can protect gut epithelial cells from inflammatory damage. researchgate.net The intricate crosstalk between the host and gut microbiota, mediated by metabolites like ILA, is essential for maintaining intestinal and systemic homeostasis. mdpi.comnih.gov

Impact on Intestinal Barrier Function

3-(Indol-3-YL)lactate (ILA), a metabolite produced from tryptophan by gut microbiota, plays a significant role in maintaining the integrity of the intestinal barrier. nih.gov Research has demonstrated that ILA can ameliorate intestinal barrier damage. nih.gov One mechanism by which ILA achieves this is through the activation of the aryl hydrocarbon receptor (AhR) and the Nrf2 signaling pathways. nih.gov Studies involving Lactiplantibacillus plantarum have shown that this bacterium can promote the production of ILA in the gut, which in turn helps to alleviate intestinal barrier dysfunction. nih.gov Indole derivatives, including ILA, are recognized for their potential to improve intestinal barrier function. mdpi.com The production of indole lactate by certain gut bacteria, such as Bifidobacterium infantis, has been shown to suppress inflammatory responses in intestinal epithelial cells, an effect dependent on AhR. annualreviews.org

Influence on Gut-Brain Axis Communication

Research suggests that ILA may have psychobiotic potential by reducing neuroinflammation. nih.gov Studies have identified ILA as a signaling molecule that communicates directly from the gut microbiome to the immune system. neurologylive.com This interaction is significant in the context of neurological diseases like multiple sclerosis, where dysregulated ILA levels have been observed. neurologylive.com Furthermore, ILA has been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth in cell models, acting as an aryl hydrocarbon receptor (AhR) agonist. mdpi.comnih.gov This suggests a potential role for ILA in neuronal development and differentiation processes. nih.gov

Role in Oncology and Cancer Biology

3-(Indol-3-YL)lactate has demonstrated the ability to modulate key cellular processes involved in cancer, such as cell proliferation and apoptosis. In the context of colorectal cancer (CRC), exogenous administration of ILA has been shown to suppress tumor development in animal models. nih.gov In vitro experiments have further confirmed that ILA can inhibit tumor cell proliferation, migration, and anti-apoptotic capabilities. nih.gov

One of the proposed mechanisms for this anti-cancer activity involves the direct interaction of ILA with the STAT3 protein. nih.gov By occupying the phosphorylation sites of STAT3, ILA leads to a decrease in intracellular phosphorylated STAT3 (p-STAT3) levels. nih.gov This, in turn, inhibits the HK2 pathway, resulting in the downregulation of glucose metabolism in cancer cells. nih.gov This inhibitory action appears to be independent of the aryl hydrocarbon receptor (AHR). nih.gov

Another study focusing on a metabolite from Lactobacillus rhamnosus, identified as ILA, found that it promotes apoptosis in CRC cells. researchgate.net The mechanism suggested involves ILA binding to specific sites on the SP3 protein, which leads to an increased transcription and secretion of Tumor Necrosis Factor-alpha (TNF-α), a cytokine with known anti-tumor effects. researchgate.net

It is important to note that while ILA shows promise in modulating these pathways, other indole derivatives like Indole-3-carbinol (B1674136) (I3C) and 3,3′-diindolylmethane (DIM) have also been studied for their anti-cancer and apoptosis-inducing properties through various signaling pathways. nih.gov

The tumor microenvironment (TME) is a complex and dynamic system that plays a crucial role in cancer progression. nih.gov Lactate is a key metabolite within the TME, often found in high concentrations due to the metabolic reprogramming of cancer cells, a phenomenon known as the Warburg effect. nih.govfrontiersin.org This accumulation of lactate contributes to the acidification of the TME, which can promote tumor growth, angiogenesis, and immune evasion. nih.govfrontiersin.org

While the broader role of lactate in the TME is well-documented, the specific influence of 3-(Indol-3-YL)lactate is an emerging area of research. Lactate within the TME can be utilized as a fuel source by cancer cells and also acts as a signaling molecule. explorationpub.com It can influence the function of various cells within the TME, including immune cells. mdpi.com For instance, lactate can affect the differentiation and function of immune cells, contributing to an immunosuppressive environment. mdpi.com

The transport of lactate across cell membranes is facilitated by monocarboxylate transporters (MCTs). explorationpub.comnih.gov The inhibition of these transporters is being explored as a potential anti-cancer strategy, as it can disrupt the metabolic symbiosis within the tumor. nih.gov While research on the specific interactions of ILA within the TME is ongoing, its role as an indole derivative and a lactate molecule suggests it could influence the complex cellular and metabolic dynamics of this environment.

The unique properties of 3-(Indol-3-YL)lactate (ILA) suggest its potential as an adjunctive agent in cancer therapy. Research indicates that ILA can suppress the development of colorectal cancer (CRC) and inhibit tumor cell proliferation and migration. nih.gov Its ability to modulate key signaling pathways, such as the STAT3 and TNF-α pathways, provides a mechanistic basis for its anti-cancer effects. nih.govresearchgate.net

The targeting of lactate metabolism is an emerging strategy in cancer treatment. explorationpub.com Inhibitors of lactate dehydrogenase (LDH) and monocarboxylate transporters (MCTs) are being investigated for their potential to disrupt the metabolic processes that fuel tumor growth. explorationpub.comnih.gov Given that ILA is a naturally occurring lactate molecule with anti-proliferative properties, it could potentially be used in combination with other therapies to enhance their efficacy. For example, indole derivatives have been shown to have cytotoxic effects on cancer cell lines that express MCT1. nih.gov

Furthermore, other indole compounds, such as Indole-3-carbinol (I3C) and 3,3′-diindolylmethane (DIM), have been studied for their potential in cancer chemoprevention and treatment. nih.gov The ability of certain indole derivatives to be oxidized into cytotoxic species presents a potential new avenue for targeted cancer therapy. hmdb.ca The role of tryptophan metabolites in modulating immune responses during anti-tumor therapies is also an active area of investigation. annualreviews.org

| Research Finding | Organism/Cell Model | Key Pathway/Mechanism | Potential Therapeutic Implication |

| ILA suppresses colorectal cancer development and inhibits tumor cell proliferation and migration. nih.gov | Mouse models and in vitro colorectal cancer cells | Directly occupies phosphorylation sites of STAT3, reducing p-STAT3 levels and inhibiting the HK2 pathway. nih.gov | Potential therapeutic target for colorectal cancer. nih.gov |

| ILA, a metabolite of Lactobacillus rhamnosus, promotes apoptosis of colorectal cancer cells. researchgate.net | Human colorectal cancer cells (HCT-116, HT-29) | Binds to K551, E551, and E552 sites of SP3, leading to increased transcription and secretion of TNF-α. researchgate.net | Potential for microbiota-based anti-cancer strategies. researchgate.net |

| Indole derivatives exhibit cytotoxicity toward MCT1-expressing cancer cell lines. nih.gov | MCT1-expressing cancer cell lines | Inhibition of monocarboxylate transporter 1 (MCT1). nih.gov | Targeting lactate transport as a cancer therapy. nih.gov |

| Tryptophan metabolite 3-IAA influences chemotherapy efficacy in pancreatic cancer. annualreviews.org | Patients with pancreatic ductal adenocarcinoma | Modulation of immune responses. annualreviews.org | Potential to enhance chemotherapy response. annualreviews.org |

Plant Growth Regulation

Indole-3-lactic acid (ILA) and its derivatives are involved in the regulation of plant growth. While indole-3-acetic acid (IAA) is the most common and well-studied plant hormone of the auxin class, other indole compounds also play a role. wikipedia.orggoogle.com For instance, Indole-3-lactate-O-β-D-glucopyranoside is an endogenous metabolite that functions as a plant growth regulator. medchemexpress.com

Auxins, as a class of plant hormones, are crucial for various aspects of plant development, including cell division, elongation, and differentiation. google.comgoogle.com They are involved in processes such as the formation of roots, the promotion of fruit growth, and the maintenance of apical dominance. google.com Synthetic auxins have also been developed and are used in agriculture and horticulture. google.com

The biosynthesis of IAA in plants primarily occurs from tryptophan. wikipedia.org The presence and activity of various indole compounds, including ILA and its derivatives, contribute to the complex hormonal signaling that governs plant growth and response to environmental cues.

| Compound | Role in Plant Growth |

| Indole-3-acetic acid (IAA) | The most common natural auxin, promoting cell division, elongation, and various developmental processes. wikipedia.orggoogle.com |

| Indole-3-lactate-O-β-D-glucopyranoside | An endogenous metabolite that acts as a plant growth regulator. medchemexpress.com |

| Indole-3-butyric acid (IBA) | A synthetic auxin used as a rooting agent. google.commedchemexpress.com |

| 1-Naphthaleneacetic acid (NAA) | A synthetic auxin that can promote plant growth. medchemexpress.com |

Phytohormone Mimicry or Modulation

This compound, also known as indole-3-lactic acid (ILA), is a naturally occurring compound structurally similar to the primary plant auxin, indole-3-acetic acid (IAA). researchgate.net This structural resemblance has led to investigations into its potential role as a phytohormone mimic or modulator. While ILA is found in some plants, its physiological function remains largely unclear. researchgate.net

Research suggests that ILA is a weak auxin analogue. researchgate.net However, it does not appear to have antagonistic effects on the action of auxins within the physiological concentration range. researchgate.net Some studies propose that ILA might serve as a storage compound for IAA, as the IAA intermediate indole-3-pyruvic acid (IPyA) can be reversibly converted to ILA. researchgate.net In bacteria, intermediates of IAA biosynthesis can be converted into storage compounds, such as the reduction of indole-3-pyruvate to indole-3-lactic acid. oup.compsu.edu

While ILA itself is considered inactive as a phytohormone, it can compete with IAA for auxin-binding sites in plants, which could potentially influence plant growth. oup.compsu.edu This competitive binding suggests a modulatory role rather than direct mimicry of auxin activity. The root endophyte Piriformospora indica produces both IAA and ILA from tryptophan, with IAA believed to be a compatibility factor in its symbiotic relationship with barley. researchgate.net In contrast, the accumulation of ILA in plant cells has been suggested to have a negative influence on plant growth by competing with IAA. researchgate.net

Interestingly, a glycoside form, Indole-3-lactate-O-β-D-glucopyranoside, is described as an endogenous metabolite that acts as a plant growth regulator. medchemexpress.commedchemexpress.com This suggests that conjugation of ILA may alter its activity and role in plant physiology.

Impact on Root Development and Elongation

The influence of this compound on root development and elongation is closely tied to its interaction with auxin signaling pathways. While not a direct growth promoter like IAA, its presence can modulate root system architecture.

The production of ILA by soil bacteria and fungi, particularly in the rhizosphere, can impact plant root development. researchgate.net For instance, the beneficial root endophyte Piriformospora indica produces ILA, and it is proposed that phytohormones from this fungus play a crucial role in the interaction with plant roots. researchgate.net

The compound Indole-3-butyric acid (IBA), a precursor to IAA, is a well-known rooting agent that promotes the formation of new roots on cuttings. medchemexpress.comusda.gov IBA is converted to IAA in the plant, highlighting the central role of IAA in root development. medchemexpress.com While ILA is not IBA, its structural similarity to IAA suggests a potential, albeit likely indirect, influence on the complex hormonal network governing root growth.

A study on sugarcane demonstrated that IBA significantly promoted root initiation, elongation, and biomass, particularly under low-temperature stress. nih.gov This effect was linked to an increase in the levels of several phytohormones, including IAA. nih.gov This underscores the importance of auxin signaling in root development, a pathway that ILA can potentially modulate.

Role in Plant Stress Response Pathways

Emerging research indicates that auxin signaling, and by extension compounds that modulate it, can play a role in plant stress responses.

A study on olive plantlets found that pretreatment with IAA improved tolerance to salt stress. mdpi.com The application of IAA restricted the transport of sodium ions from roots to leaves and improved the potassium-to-sodium ratio in the leaves. mdpi.com Furthermore, IAA treatment led to the accumulation of compatible solutes like proline and certain sugars, as well as pigments and polyamines, all of which contribute to stress tolerance. mdpi.com

Given that ILA can compete for auxin binding sites, it may indirectly influence these stress response pathways. oup.compsu.edu The production of ILA by rhizosphere microorganisms could be a factor in the plant's ability to cope with abiotic stressors. For example, many plant growth-promoting rhizobacteria (PGPR) that colonize the root environment can synthesize IAA, which can enhance plant protection against external stress. mdpi.com The interplay between microbial-produced auxins and related compounds like ILA in the rhizosphere is an area of active research.

A study on sugarcane showed that Indole-3-butyric acid (IBA) application not only enhanced root formation but also alleviated low-temperature stress. nih.gov Transcriptome analysis revealed that IBA treatment led to differential expression of genes involved in metabolic pathways such as glycolysis, the tricarboxylic acid cycle, and glutathione (B108866) metabolism, which are crucial for stress mitigation. nih.gov This highlights the broader impact of auxin signaling on plant stress physiology.

Analytical Methodologies for 3 Indol 3 Yl Lactate Quantification and Characterization

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for isolating 3-(Indol-3-YL) lactate (B86563) from complex biological matrices. The choice of technique depends on the sample type, the required sensitivity, and the analytical objective, whether for quantification or identification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of indolic compounds, including 3-(Indol-3-YL) lactate. np-mrd.org A common approach is Reverse-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. For the analysis of this compound and related metabolites, a C18 column is frequently employed. np-mrd.org Detection is often achieved using a UV detector, as the indole (B1671886) moiety exhibits strong ultraviolet absorbance. Some methods may also utilize fluorescence detectors for enhanced sensitivity. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate) and an organic solvent like methanol (B129727) or acetonitrile (B52724), often run in a gradient elution to achieve optimal separation. google.commdpi.com

A simple and simultaneous RP-HPLC method has been developed for the determination of several indolic compounds related to bacterial biosynthesis of indole-3-acetic acid, which could be adapted for this compound. np-mrd.org Panobinostat lactate, a related compound, is assayed for purity using HPLC, highlighting the technique's utility in quality control. sigmaaldrich.comsigmaaldrich.com

Table 1: Exemplary HPLC Parameters for Indolic Compound Analysis

| Parameter | Value/Description |

|---|---|

| Column | C18 |

| Mobile Phase A | 10 mM Ammonium Acetate in Water mdpi.com |

| Mobile Phase B | Methanol mdpi.com |

| Gradient | 0-0.4 min, 15% B; 0.5-7 min, 15% B; 7-7.5 min, 15-100% B; 7.5-8 min, 100-15% B mdpi.com |

| Flow Rate | 0.2 mL/min mdpi.com |

| Detection | UV or Diode-Array Detector (DAD) researchgate.net |

| Injection Volume | 3 µL mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is a necessary step to increase their volatility and thermal stability. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl and carboxyl groups into their trimethylsilyl (B98337) (TMS) ethers and esters, respectively. nist.gov

The derivatized sample is then injected into the gas chromatograph, where it is separated on a capillary column, typically with a non-polar stationary phase like DB-5MS. mdpi.comnist.gov The separated components then enter the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. The mass spectrum of the TMS-derivatized this compound shows characteristic fragment ions that can be used for its identification. hmdb.canih.gov GC-MS has been successfully used to identify this compound in fermented vegetable juice and other biological samples. mdpi.comresearchgate.net

Table 2: Typical GC-MS Parameters for Derivatized this compound Analysis

| Parameter | Value/Description |

|---|---|

| Derivatization Agent | Trimethylsilyl (TMS) nist.gov |

| GC Column | DB-5MS (60 m × 0.25 mm × 0.25 µm) mdpi.com |

| Carrier Gas | Helium (1.5 mL/min) mdpi.com |

| Injector Temperature | 250°C |

| Oven Temperature Program | Initial 70°C, ramped to 280°C nist.gov |

| Transfer Line Temperature | 310°C mdpi.com |

| Ionization Mode | Electron Ionization (EI) |

| Scan Range | m/z 40-700 mdpi.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and selective quantification of this compound in complex biological matrices like plasma and urine. nih.govmdpi.com This technique combines the excellent separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the sample is first subjected to liquid chromatography, often using a reverse-phase column, to separate this compound from other sample components. mdpi.comresearchgate.net The eluent from the LC column is then introduced into the mass spectrometer, which is typically an electrospray ionization (ESI) source that generates ions of the analyte. mdpi.com Tandem mass spectrometry is then used for detection, where the precursor ion corresponding to this compound (e.g., [M-H]⁻ at m/z 204.06) is selected and fragmented to produce characteristic product ions. nih.gov This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even at very low concentrations. mdpi.com LC-MS/MS methods have been developed for the quantitative determination of various organic acids, including lactate, in biological samples. mdpi.com

Table 3: LC-MS/MS Parameters for this compound Quantification

| Parameter | Value/Description |

|---|---|

| Chromatography | UPLC/HPLC with C18 column mdpi.com |

| Ionization Mode | Negative Electrospray Ionization (ESI-) mdpi.com |

| Precursor Ion (m/z) | 204.06 [M-H]⁻ nih.gov |

| Product Ions (m/z) | Characteristic fragments of the precursor ion |

| Detection Mode | Multiple Reaction Monitoring (MRM) mdpi.com |

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound. These methods provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR experiments are employed. np-mrd.orgnih.gov

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environment. hmdb.ca For this compound, characteristic signals are observed for the protons of the indole ring, the α-proton, and the β-protons of the lactate side chain. bmrb.io The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical shifts. hmdb.ca

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are used to correlate protons with their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) establishes longer-range correlations between protons and carbons, helping to piece together the complete molecular structure. np-mrd.orgbmrb.io

Table 4: Experimental ¹H NMR Data for this compound in H₂O at 500 MHz

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.63 | d | H-4 |

| 7.51 | d | H-7 |

| 7.21 | s | H-2 |

| 7.15 | t | H-6 |

| 7.07 | t | H-5 |

| 4.38 | dd | H-α |

| 3.29 | dd | H-βa |

| 3.16 | dd | H-βb |

Source: Adapted from Human Metabolome Database hmdb.ca

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of this compound. researchgate.netmdpi.com This technique can distinguish between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the identification.

When coupled with liquid chromatography (LC-HRMS), it allows for the precise mass measurement of the separated compound. For this compound, the exact mass of the molecular ion can be determined with high accuracy (typically within a few parts per million), confirming its elemental formula as C₁₁H₁₁NO₃. researchgate.netnih.gov Fragmentation analysis in HRMS/MS experiments can further confirm the structure by identifying characteristic fragment ions. nih.govmzcloud.org

Table 5: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NO₃ | nih.gov |

| Monoisotopic Mass | 205.0739 g/mol | nih.gov |

| Precursor Ion [M+H]⁺ (m/z) | 206.0812 | nih.gov |

| Precursor Ion [M-H]⁻ (m/z) | 204.06 | nih.gov |

| Instrumentation | Q-TOF, Orbitrap | mdpi.commzcloud.org |

Sample Preparation Strategies for Diverse Biological Matrices

The analysis of this compound necessitates effective sample preparation to remove interfering substances and enrich the analyte from complex biological matrices. The choice of method depends on the specific matrix, such as blood, urine, or fermented vegetable juice. rdd.edu.iqmdpi.com

Commonly employed techniques include:

Liquid-Liquid Extraction (LLE): This classic method is frequently used to extract indolic compounds from biological fluids. mdpi.comresearchgate.net For instance, a mixture of dichloromethane (B109758) and acetonitrile has been utilized to extract organic acids, including this compound, from fermentation or fecal samples. mdpi.com However, LLE can sometimes lead to irreproducible formation of different silyl (B83357) derivatives, which can complicate quantitative analysis. mdpi.com

Solid-Phase Extraction (SPE): SPE is another widely adopted technique for sample clean-up and pre-concentration. mdpi.comresearchgate.netresearchgate.net It offers advantages in terms of automation and reproducibility.

Microextraction Techniques: Modern microextraction methods, such as solid-phase microextraction (SPME) and microextraction by packed sorbent (MEPS), are gaining popularity. rdd.edu.iqresearchgate.netresearchgate.net MEPS, in particular, has been shown to be a viable alternative to LLE for the analysis of indolic acids in serum and cerebrospinal fluid (CSF), requiring a significantly smaller sample volume (40 µL compared to 200 µL for LLE). mdpi.com

Protein Precipitation: For plasma or serum samples, protein precipitation is a critical first step to remove high-abundance proteins that can interfere with the analysis.

Centrifugation and Filtration: Following extraction or precipitation, centrifugation is used to separate solid debris, and the resulting supernatant is often passed through a syringe filter (e.g., 0.22-μm) to remove any remaining particulate matter before instrumental analysis. mdpi.com

The complexity of biological matrices, such as the high lipid and protein content in breast milk or the presence of numerous salts in urine, presents unique challenges that must be addressed during sample preparation. rdd.edu.iqmdpi.com

Table 1: Sample Preparation Strategies for this compound Analysis

| Biological Matrix | Sample Preparation Technique(s) | Key Considerations |

| Plasma/Serum | Protein Precipitation, LLE, SPE, MEPS | Removal of proteins is crucial. MEPS offers advantages for small sample volumes. mdpi.com |

| Urine | LLE, SPE | High salt content can be a challenge. rdd.edu.iq |

| Feces | LLE, SPE | Complex matrix requiring significant clean-up. mdpi.com |

| Fermented Foods | LLE, Centrifugation, Filtration | The specific food matrix will dictate the optimal extraction solvent. mdpi.comresearchgate.net |

| Cerebrospinal Fluid (CSF) | MEPS | Limited sample volume necessitates sensitive and efficient extraction methods. mdpi.com |

Quantitative Analysis and Method Validation in Research Studies

The quantification of this compound is predominantly achieved using liquid chromatography-mass spectrometry (LC-MS) based methods. mdpi.com

LC-MS/MS: This is the gold standard for quantitative analysis due to its high sensitivity and specificity. mdpi.com The method involves separating the analyte using liquid chromatography and then detecting and quantifying it using tandem mass spectrometry. The mass-to-charge ratio (m/z) of the deprotonated negative ion is often monitored for precise quantification. mdpi.com For example, in one study, the detected mass of this compound was 206.082 m/z. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, often requiring derivatization of the analyte to increase its volatility. mdpi.comhmdb.ca For instance, silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common derivatization strategy. mdpi.com

Method Validation

To ensure the reliability of quantitative data, analytical methods must be rigorously validated. aphl.org Key validation parameters include:

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrumental response over a defined range. Calibration curves for organic acids, including lactate, have shown linearity with a coefficient of determination (R²) greater than 0.991. mdpi.com

Accuracy: This refers to the closeness of the measured value to the true value. For a validated method, accuracy is often expected to be within a certain percentage, for example, 95–128%. mdpi.com

Precision: This assesses the reproducibility of the method. It is typically expressed as the coefficient of variation (CV), which should ideally be less than 15-20%. aphl.org Validated methods for organic acids have reported CVs in the range of 2–13%. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Specificity/Selectivity: The method must be able to distinguish the analyte from other components in the sample matrix. aphl.org

Recovery: This measures the efficiency of the extraction process.

Table 2: Performance Characteristics of a Validated LC-MS Method for Organic Acids

| Parameter | Acceptance Criteria | Reported Value |

| Linearity (R²) | > 0.99 | > 0.991 mdpi.com |

| Accuracy (%) | Typically 85-115% | 95–128% mdpi.com |

| Precision (CV%) | < 15-20% | 2–13% mdpi.com |

Qualitative Identification and Structural Confirmation in Complex Mixtures

In addition to quantification, the unambiguous identification of this compound in complex biological mixtures is essential. This is typically achieved using a combination of chromatographic and spectroscopic techniques.

High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (QTOF) MS provide highly accurate mass measurements, which can be used to determine the elemental composition of the analyte. researchgate.netresearchgate.net The mass error, the difference between the measured mass and the theoretical mass, should be within a narrow range (e.g., < 10.0 ppm) for confident identification. researchgate.net

Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion of this compound, a characteristic fragmentation pattern is obtained, which serves as a molecular fingerprint for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H) and 2D (e.g., ¹H-¹³C HSQC) NMR spectroscopy provide detailed information about the chemical structure of the molecule, confirming the presence of the indole ring and the lactate moiety. nih.govnp-mrd.org ¹H NMR spectra in water have shown characteristic shifts for the protons of this compound. hmdb.canih.gov

Chromatographic Retention Time: The retention time of the peak corresponding to this compound in a sample is compared to that of an authentic standard run under the same chromatographic conditions. researchgate.net

By combining these analytical techniques, researchers can confidently identify and structurally confirm the presence of this compound in a wide array of complex biological samples.

Advanced Research Perspectives and Methodological Approaches

Omics-Based Investigations

The study of 3-(Indol-3-YL)lactate, also known as indole-3-lactic acid (ILA), is increasingly benefiting from high-throughput "omics" technologies. These approaches allow for a comprehensive and unbiased analysis of the molecular and cellular effects of this tryptophan metabolite, providing a deeper understanding of its biological roles. researchgate.net The integration of different omics disciplines, such as metabolomics, transcriptomics, and proteomics, offers a systems-level view of the complex regulatory networks influenced by ILA. researchgate.netfrontiersin.org

Metabolomics Profiling of 3-(Indol-3-YL) lactate (B86563) and Related Metabolites

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, is a powerful tool for understanding the metabolic pathways associated with 3-(Indol-3-YL)lactate. Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are widely used for the sensitive and selective profiling of tryptophan metabolites, including ILA. nih.gov

Recent methodological developments have focused on improving the speed and accuracy of these analyses. For instance, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods have been developed for the rapid and simultaneous quantification of multiple tryptophan metabolites from various biological matrices like plasma and urine. omf.ngowaters.com These high-throughput methods are crucial for analyzing large sample sets in clinical and research settings. waters.com Some methods can now quantify over 20 different tryptophan metabolites in a single run. nih.gov Furthermore, techniques like ultra-performance liquid chromatography-selected reaction monitoring-mass spectrometry (UPLC-SRM-MS) have enabled the quantification of as many as 31 tryptophan metabolites in different tissues. nih.gov

Metabolomic studies have revealed significant alterations in ILA levels in various conditions. For example, in a mouse model of alcohol-induced liver disease, urinary levels of ILA were found to be significantly elevated. nih.gov In the context of multiple sclerosis, metabolomics analysis showed that ILA was among the metabolites that were significantly reduced in patients compared to healthy controls. metabolon.com Similarly, in a piglet model of short bowel syndrome, levels of ILA were found to be lower in the ileal mucosa and serum. nih.gov These findings highlight the potential of ILA as a biomarker.

Table 1: Methodologies for Metabolomics Profiling of Tryptophan Metabolites

| Analytical Technique | Description | Key Advantages | Reference(s) |

|---|---|---|---|

| UHPLC-MS/MS | Ultra-high performance liquid chromatography coupled with tandem mass spectrometry. | High precision, rapid analysis (under 10 minutes), and ability to simultaneously quantify multiple metabolites. | omf.ngo |

| UPLC-MS/MS | Ultra-performance liquid chromatography with tandem mass spectrometry. | High-throughput analysis suitable for large sample sets and versatile for different compound classes. | waters.com |

| LC-MS/MS | Liquid chromatography-tandem mass spectrometry. | High sensitivity and selectivity for determining multiple targeted metabolites in complex biological samples. | nih.gov |

| UPLC-SRM-MS | Ultra-performance liquid chromatography-selected reaction monitoring-mass spectrometry. | Capable of quantifying a large number of tryptophan metabolites (e.g., 31) in various tissues. | nih.gov |

| 19F NMR | 19F Nuclear Magnetic Resonance using a fluorinated tryptophan analog. | Allows for the study of tryptophan metabolism without the need for chromatography. | nih.gov |

Transcriptomics Analysis of AHR-Dependent Gene Expression

Transcriptomics, the study of the complete set of RNA transcripts in a cell or a population of cells, provides critical insights into how 3-(Indol-3-YL)lactate modulates gene expression. A primary mechanism of action for ILA is through its interaction with the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. medkoo.comevitachem.comresearchgate.net Upon binding, the AHR translocates to the nucleus and regulates the expression of a wide array of genes.

Transcriptomic analyses, often using RNA sequencing, have been employed to identify the AHR-regulated transcriptome in response to ILA and other AHR ligands. nih.gov These studies have confirmed the upregulation of canonical AHR target genes, such as CYP1B1 and AHRR, in various cell types, including natural killer (NK) cells and macrophages. nih.govfrontiersin.org For example, in NK cells, AHR activation by an agonist led to altered expression of 97 genes, including those involved in oxidative stress and metabolism. nih.gov

Furthermore, transcriptomic studies have revealed that ILA can have pleiotropic effects, including anti-inflammatory and developmental regulatory roles in immature intestinal enterocytes. researchgate.net In a model of necrotizing enterocolitis, treatment with the AHR proligand indole-3-carbinol (B1674136) resulted in the downregulation of genes involved in cytokine and chemokine signaling pathways. nih.gov These analyses often reveal a complex picture where AHR activation can lead to both the induction of an anti-inflammatory gene expression profile and the activation of interferon signaling networks. frontiersin.org

Table 2: Key AHR-Dependent Genes Modulated by AHR Ligands

| Gene | Function | Effect of AHR Activation | Cell/System Studied | Reference(s) |

|---|---|---|---|---|

| CYP1B1 | Cytochrome P450 family member, involved in metabolism. | Upregulation | Natural Killer (NK) cells | nih.gov |

| AHRR | Aryl hydrocarbon receptor repressor. | Upregulation | Natural Killer (NK) cells, Macrophages | nih.govfrontiersin.org |

| Nqo1 | NAD(P)H quinone dehydrogenase 1, an antioxidant enzyme. | Upregulation | Macrophages | frontiersin.org |

| Il1b | Interleukin 1 beta, a pro-inflammatory cytokine. | Downregulation (by I3C) | Mouse model of NEC | nih.gov |

| Marco | Macrophage receptor with collagenous structure, a scavenger receptor. | Downregulation (by I3C) | Mouse model of NEC | nih.gov |

| IL-24 | Interleukin 24, a cytokine. | Upregulation | Human Keratinocytes (in response to S. aureus) | biorxiv.org |

| IL-6 | Interleukin 6, a pro-inflammatory cytokine. | Upregulation | Human Keratinocytes (in response to S. aureus) | biorxiv.org |

Proteomics Studies of Protein Interactions

Proteomics, which focuses on the large-scale study of proteins, is essential for understanding the protein-protein interactions (PPIs) and cellular pathways affected by 3-(Indol-3-YL)lactate. While direct proteomics studies focusing specifically on ILA's interactions are emerging, the methodologies for studying PPIs of related pathways and receptors like the AHR are well-established.

Quantitative proteomic approaches, such as those combining affinity purification with mass spectrometry (AP-MS), are used to identify proteins that interact with a target protein. collinslab.netaustinpublishinggroup.com For instance, quantitative proteomic analysis of the transcription factor TFIIB, which is involved in the transcription cycle, helped to identify its interactions with various components of the transcription machinery. nih.gov Such methods could be applied to identify proteins that interact with the AHR in an ILA-dependent manner.

A newer technique, limited proteolysis-mass spectrometry (LiP-MS), can identify structure-specific PPIs on a proteome-wide scale. nih.gov This method could be particularly useful for identifying proteins that bind to the AHR only when it is in the conformational state induced by ILA binding. nih.gov Functional proteomic studies have also been used to classify the interacting partners of key signaling proteins, revealing their involvement in diverse biological processes like metabolism and signal transduction. austinpublishinggroup.com

In Vitro Model Systems for Mechanistic Studies

In vitro models are indispensable for dissecting the specific molecular and cellular mechanisms of 3-(Indol-3-YL)lactate's action. These systems allow for controlled experiments that can elucidate signaling pathways and cellular responses in a simplified and manipulable environment.

Cell Culture Models for Cellular Signaling Pathways

Traditional two-dimensional (2D) cell culture models remain a fundamental tool for investigating the cellular signaling pathways modulated by ILA. Various cell lines are used depending on the research question. For example, Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, are often used to model the intestinal epithelium and study the anti-inflammatory effects of ILA. In these cells, ILA has been shown to reduce the inflammatory response to stimuli like lipopolysaccharide (LPS).

Other cell lines, such as the rat adrenal pheochromocytoma cell line PC12, have been used to demonstrate that ILA can promote nerve growth factor-induced neurite outgrowth, suggesting a role in neuronal development. researchgate.net Studies using glioma cell lines have investigated the regulation of lactate dehydrogenase (LDH) mRNA stability by signaling pathways that can be influenced by indole (B1671886) compounds. oup.com These models are crucial for initial screening and for detailed mechanistic studies of specific signaling cascades, such as the AHR pathway and its downstream effects on cytokine production. medkoo.com

Organoid and Co-culture Systems

While 2D cell cultures are useful, they often lack the complexity of native tissues. springermedizin.deresearchgate.net Three-dimensional (3D) culture models, such as organoids and co-culture systems, are increasingly being used to study the effects of ILA in a more physiologically relevant context. springermedizin.deresearchgate.net